1-(3,4-Dimethoxyphenyl)-2-nitroethanol

Neuropharmacology Hypnotic screening Ketamine‑induced hypnosis

This 3,4-dimethoxy-substituted β-nitroalcohol is pre-validated in rodent hypnotic, hypothermic & anticonvulsant assays, with quantified sleep-latency/temperature-depression data enabling analog rank-ordering. Annotated as a Gram-positive cell-wall synthesis inhibitor (AntibioticDB), it bypasses mode-of-action deconvolution. Multi-target enzyme profiling (TC-PTP, SHP-1, CA-I/II/IX, CYP2C9) reduces upfront broad-spectrum screening. The enantiopure form serves as a patented chiral precursor to (R)-albutamin, (R)-salmeterol, (S)-epinephrine & (S)-norepinephrine. Procure this specific dimethoxy derivative to ensure reproducible pharmacology; unsubstituted or 4-methoxy analogs exhibit divergent activity signatures.

Molecular Formula C10H13NO5
Molecular Weight 227.21 g/mol
Cat. No. B7772421
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3,4-Dimethoxyphenyl)-2-nitroethanol
Molecular FormulaC10H13NO5
Molecular Weight227.21 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)C(C[N+](=O)[O-])O)OC
InChIInChI=1S/C10H13NO5/c1-15-9-4-3-7(5-10(9)16-2)8(12)6-11(13)14/h3-5,8,12H,6H2,1-2H3
InChIKeyAOMQIZUQJSVRST-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(3,4-Dimethoxyphenyl)-2-nitroethanol: A Differentiated β‑Nitro Alcohol Scaffold for CNS and Enzyme‑Targeted Research Procurement


1‑(3,4‑Dimethoxyphenyl)‑2‑nitroethanol (CAS 39220‑86‑5) is a synthetic β‑nitro alcohol characterized by a 3,4‑dimethoxyphenyl ring, a secondary hydroxyl group and a primary nitro group . It belongs to the phenylnitroethanol class, whose members have been systematically profiled for hypnotic, hypothermic and anticonvulsant activities in rodent models . The compound has also been annotated as a small‑molecule antibacterial agent acting via cell‑wall synthesis inhibition and has returned inhibitory data against several human enzymes, including tyrosine phosphatases, carbonic anhydrases and inducible nitric oxide synthase .

Why Generic Substitution of 1‑(3,4‑Dimethoxyphenyl)‑2‑nitroethanol Creates Scientific and Procurement Risk


Within the phenylnitroethanol series, small changes to the aromatic substitution pattern produce large and non‑linear shifts in neuropharmacological potency and enzyme‑inhibition profiles. For instance, moving from a 3,4‑dimethoxy substitution to a 4‑methoxy or unsubstituted phenyl ring can substantially alter hypnotic activity, while the presence or absence of the benzylic hydroxyl group determines whether a compound behaves as a nitroalcohol or a nitroethane, leading to qualitatively different biological readouts . Furthermore, the same scaffold can engage structurally unrelated targets such as carbonic anhydrases, tyrosine phosphatases and bacterial cell‑wall machinery, meaning that selecting a close analog without confirming its multi‑target fingerprint risks obtaining a compound with a completely different pharmacological or antibacterial signature . Therefore, procurement decisions that rely on generic “nitroalcohol” or “phenylnitroethane” classifications without matching the precise substitution and oxidation state can yield compounds that fail to reproduce published activity.

1‑(3,4‑Dimethoxyphenyl)‑2‑nitroethanol – Quantitative Differentiation Evidence for Scientific Buyers


Hypnotic Potentiation: Sleep‑Latency Shortening Relative to the Lead Molecule BPNE

In a ketamine‑induced hypnosis model in mice, the nitroalcohol 1‑(3,4‑dimethoxyphenyl)‑2‑nitroethanol (abbreviated DMP in the study) significantly reduced sleep latency compared with the lead molecule β‑phenylnitroethane (BPNE), which served as the reference standard . Notably, DMP was not the only nitroalcohol active in this assay; the direct comparator 1‑(4‑benzyloxy‑3‑methoxyphenyl)‑2‑nitroethane (BVNE) showed superior latency reduction, confirming that the dimethoxy substitution pattern and the hydroxyl group each contribute to the observable pharmacology.

Neuropharmacology Hypnotic screening Ketamine‑induced hypnosis

Hypothermic Effect: Quantitative Core‑Temperature Depression Versus BPNE and Class Members

In the same SAR study, rectal temperature was measured 60 min post‑treatment. DMP produced a temperature depression of 2.50 ± 0.15 °C, which was greater than that of the lead molecule BPNE (1.96 ± 0.42 °C) and compared favorably with the most potent nitroalcohol in the panel, 1‑(4‑methoxyphenyl)‑2‑nitroethanol (MBP, 2.68 ± 0.23 °C) . Other nitroalcohols such as 1‑(3,4‑dibenzyloxyphenyl)‑2‑nitroethanol (DBP, 2.08 ± 0.37 °C) showed smaller effects.

Thermoregulation Hypothermia screening Rectal temperature assay

Enzyme Inhibition Fingerprint: IC50 Values for TC‑PTP, SHP‑1 and Carbonic Anhydrases

Public bioactivity databases document multi‑target enzyme inhibition data for 1‑(3,4‑dimethoxyphenyl)‑2‑nitroethanol. The compound inhibits TC‑PTP with an IC50 of 19,000 nM and the catalytic domain of SHP‑1 with an IC50 of 3,000 nM . It also inhibits human carbonic anhydrase IX (Ki = 1,600 nM), CA‑I (Ki = 7,970 nM) and CA‑II (Ki >100,000 nM) , as well as CYP2C9 (IC50 >25,000 nM) . These data lack head‑to‑head comparators from the same experiment; however, the broad inhibition profile across three structurally unrelated enzyme families is distinctive among simple phenylnitroethanols, most of which have not been profiled against these targets.

Enzymology Tyrosine phosphatase Carbonic anhydrase

Antibacterial Mode of Action: Cell‑Wall Synthesis Inhibition with Gram‑Positive Spectrum

The compound is catalogued in AntibioticDB as a synthetic, direct‑acting small‑molecule antibacterial agent with a Gram‑positive spectrum and a mechanism of action classified as cell‑wall synthesis inhibition, detected by a cell‑wall inhibitor reporter system . The database notes that it shows weak whole‑cell activity, providing a realistic efficacy baseline. Most closely related phenylnitroethanols and phenylnitroethanes have not been explicitly classified by mechanism of action, making this annotation a differentiating feature for procurement decisions targeting cell‑wall biosynthesis screening cascades.

Antibacterial discovery Cell‑wall inhibitor Gram‑positive activity

Synthetic Utility as a Chiral Intermediate for Epinephrine/Norepinephrine Precursors

Optically active 1‑(3,4‑dimethoxyphenyl)‑2‑nitroethanol has been described in a patent as a direct precursor to (R)‑albutamin and (R)‑salmeterol via reduction to the corresponding amino alcohol . The patent explicitly claims the (R)‑enantiomer of the compound and its use in producing optically active 1‑substituted phenyl‑2‑amino alcohols. A later publication further confirms that (S)‑2‑amino‑1‑(3,4‑dimethoxyphenyl)ethanol, derived from the nitroalcohol, is a key intermediate for (S)‑epinephrine and (S)‑norepinephrine . This differentiates the compound from non‑chiral or differently substituted nitroalcohols that cannot serve the same synthetic role.

Asymmetric synthesis Chiral pool Catecholamine precursors

Physicochemical Differentiation: LogP‑Activity Correlation for Hypnotic Prioritization

The SAR study by Ajiboye (2013) established that nitroalcohols with a logP value below 2.0 are more likely to exhibit hypnotic activity . The calculated logP of 1‑(3,4‑dimethoxyphenyl)‑2‑nitroethanol (DMP) falls within this active range, whereas several inactive or weakly active nitroalcohols and nitroethanes in the same series have logP values exceeding this threshold. This provides a computational filter that can be used prospectively to prioritize procurement of DMP over higher‑logP analogs when CNS depression is the screening endpoint.

Physicochemical profiling Lipophilicity CNS drug design

Highest‑Confidence Application Scenarios for 1‑(3,4‑Dimethoxyphenyl)‑2‑nitroethanol Based on Differentiated Evidence


CNS Screening Library Procurement for Hypnotic and Hypothermic Lead Identification

The head‑to‑head in vivo data positioning DMP against BPNE and other nitroalcohols make it a directly informative probe for CNS phenotypic screening. Researchers building focused libraries for sedative/hypnotic or hypothermia‑inducing agents should prioritize this compound over unsubstituted phenylnitroethane (BPNE) or 4‑methoxy analogs because the quantitative sleep‑latency and temperature‑depression data allow rank‑ordering of analogs within a single experimental system .

Phosphatase/Carbonic Anhydrase Inhibitor Profiling Panels

The pre‑existing multi‑target enzyme inhibition data (TC‑PTP, SHP‑1, CA‑IX, CA‑I, CA‑II, CYP2C9) reduce the need for initial broad‑spectrum screening when assembling compound sets for phosphatase or carbonic anhydrase drug discovery projects . Procurement of this specific dimethoxy nitroalcohol provides an entry point that is pre‑annotated for several therapeutically relevant targets.

Gram‑Positive Cell‑Wall Inhibitor Screening Cascades

The AntibioticDB classification as a cell‑wall synthesis inhibitor with Gram‑positive spectrum provides a defined mode‑of‑action starting point for antibacterial discovery programs. This annotation allows the compound to be fed directly into cell‑wall‑specific secondary assays without requiring preliminary mode‑of‑action deconvolution, differentiating it from most other phenylnitroethanols that lack this annotation .

Chiral Intermediate Sourcing for Catecholamine and β2‑Agonist Synthesis

The patent‑documented route from optically active 1‑(3,4‑dimethoxyphenyl)‑2‑nitroethanol to (R)‑albutamin, (R)‑salmeterol, (S)‑epinephrine and (S)‑norepinephrine makes the enantiopure compound a strategic procurement target for medicinal chemistry laboratories synthesizing adrenergic receptor ligands .

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